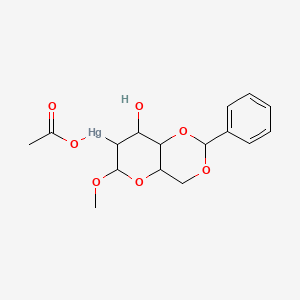
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside is a complex organic compound that features a unique combination of functional groups, including a benzylidene acetal and a mercury-containing moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside typically involves multiple stepsThe mercuryyl group is then introduced through a reaction with a suitable mercury-containing reagent under controlled conditions .
Industrial Production Methods
laboratory-scale synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of mercury reagents under stringent safety protocols .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the mercuryyl group or reduce other functional groups within the molecule.
Substitution: The benzylidene group can be substituted under specific conditions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme mechanisms and interactions with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism by which Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside exerts its effects involves interactions with various molecular targets. The mercuryyl group can form strong bonds with sulfur-containing biomolecules, potentially inhibiting enzyme activity. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-chlorohexopyranoside: Similar structure but contains a chlorine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-bromohexopyranoside: Contains a bromine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-iodohexopyranoside: Contains an iodine atom instead of a mercuryyl group.
Uniqueness
The presence of the mercuryyl group in Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside makes it unique compared to its halogenated analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
65725-23-7 |
|---|---|
Formule moléculaire |
C16H20HgO7 |
Poids moléculaire |
524.92 g/mol |
Nom IUPAC |
acetyloxy-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)mercury |
InChI |
InChI=1S/C14H17O5.C2H4O2.Hg/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9;1-2(3)4;/h2-7,10-15H,8H2,1H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
HEFOOXZAWRJZQU-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]C1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















